molecular formula C8H7F2NO B1427311 1-(2-(Difluoromethyl)pyridin-4-yl)ethanone CAS No. 1256788-49-4

1-(2-(Difluoromethyl)pyridin-4-yl)ethanone

Cat. No. B1427311
M. Wt: 171.14 g/mol
InChI Key: TYLZKBGNHNAPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-(Difluoromethyl)pyridin-4-yl)ethanone” is a chemical compound with the CAS Number: 1256788-49-4 . It has a molecular weight of 171.15 . The IUPAC name for this compound is 1-[2-(difluoromethyl)-4-pyridinyl]ethanone . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “1-(2-(Difluoromethyl)pyridin-4-yl)ethanone” is 1S/C8H7F2NO/c1-5(12)6-2-3-11-7(4-6)8(9)10/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(2-(Difluoromethyl)pyridin-4-yl)ethanone” is a liquid at room temperature . It has a molecular weight of 171.15 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Bioactive Compounds Synthesis

1-(2-(Difluoromethyl)pyridin-4-yl)ethanone is utilized in the synthesis of bioactive compounds. For instance, its derivatives have been synthesized and evaluated for antimicrobial activity. These compounds exhibit significant antimicrobial properties, as demonstrated in a study where 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a derivative, showed promising results against various microbial strains (Salimon, Salih, & Hussien, 2011).

Quantum Mechanical Modeling

The compound has also been the subject of quantum mechanical modeling studies. Its structural and vibrational properties were explored using the B3LYP/6-31G* method, providing insights into its reactivities and characteristics. Such studies are crucial for understanding and predicting the behavior of new fluoromethylated derivatives in various applications (Cataldo, Castillo, Br, & An, 2014).

Fluorophore-Based Synthesis

Research has explored the use of 1-(2-(Difluoromethyl)pyridin-4-yl)ethanone in the synthesis of fluorophore-based compounds. A study demonstrated the synthesis of nicotinonitriles with strong fluorescence emission, which are valuable in various scientific applications, particularly in materials science (Hussein, El Guesmi, & Ahmed, 2019).

Antiviral Compound Development

The compound's derivatives have been investigated for potential antiviral properties. In one study, derivatives exhibited anti-HSV1 and anti-HAV-MBB activity, highlighting the compound's relevance in developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Catalytic Applications

The compound has been employed in the synthesis of metal complexes with potential catalytic applications. A study synthesized iron and cobalt dichloride complexes using 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, showing significant activity in ethylene reactivity, which is crucial in industrial chemical processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

1-[2-(difluoromethyl)pyridin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)6-2-3-11-7(4-6)8(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLZKBGNHNAPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Difluoromethyl)pyridin-4-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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